molecular formula C₁₀H₁₂N₄O₅ B1140356 4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one CAS No. 59892-40-9

4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one

Cat. No. B1140356
CAS RN: 59892-40-9
M. Wt: 268.23
InChI Key:
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Description

“4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one” is a nitrogen-containing heterocycle . It is related to pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds , which have been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, which are related to “4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one”, involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of “4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one” is related to pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . These compounds are nitrogen-containing heterocycles and have been used in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one” related compounds include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Synthesis and Biomedical Applications

The compound belongs to the group of heterocyclic compounds known as 1H-Pyrazolo[3,4-b]pyridines . These compounds have two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This suggests that the compound could have a wide range of biomedical applications.

Clinical Diversity

Pyridine, a key component of the compound, is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . This suggests that the compound could have significant clinical diversity and could be used in the formulation of pharmaceuticals.

Anticancer Agent

Pyrazofurin, a C-nucleoside which inhibits pyrimidine biosynthesis, is being tested clinically as an anticancer agent . Given the structural resemblance of the compound to pyrazofurin, it’s possible that it could also have potential as an anticancer agent.

Inhibition of Purine Biosynthesis

The active metabolite of Pyrazofurin has a structural resemblance to 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranosyl 5’-monophosphate (AICAR), a nucleotide intermediate in the purine biosynthesis pathway . This suggests that the compound could potentially inhibit purine biosynthesis, which could have implications in the treatment of various diseases.

Antimicrobial Efficacy

There is a mention of a series of imidazo pyridine scaffolds that have been synthesized and evaluated for their antimicrobial efficacy . Given the structural similarities, it’s possible that the compound could also have antimicrobial properties.

HIV Treatment

There is a mention of a compound with a similar structure that was found to be active against HIV . This suggests that the compound could potentially be used in the treatment of HIV.

properties

IUPAC Name

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-3-5-7(17)8(18)10(19-5)14-6(16)2-1-4-9(14)12-13-11-4/h1-2,5,7-8,10,15,17-18H,3H2,(H,11,12,13)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMHPHGOOTALN-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C2=NNN=C21)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C2=NNN=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one

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